Glycylmethionine
Overview
Description
Synthesis Analysis
The synthesis of new compounds from natural products is a key area of research. For instance, a novel glycyrrhetinic acid conjugate was synthesized, incorporating uracil and 2,6-diaminopyridine units, which formed a supramolecular dimeric structure through intermolecular hydrogen bonds . In another study, various synthetic transformations of GL were performed, including the production of esters, amides, ureids, carbamates, thioureids, and glycopeptides, demonstrating the versatility of chemical synthesis in creating a diverse array of derivatives from a single natural compound .
Molecular Structure Analysis
The molecular structure of synthesized compounds plays a crucial role in their function. The glycyrrhetinic acid conjugate mentioned earlier was characterized by NMR spectroscopy and ESI-MS, confirming the formation of a dimeric structure capable of recognizing polar molecules in aprotic polar solvents . This level of structural analysis is essential for understanding how modifications to natural compounds can result in new properties and potential applications.
Chemical Reactions Analysis
Chemical reactions are at the heart of synthesizing new derivatives. The glycyrrhetinic acid conjugate was likely synthesized through reactions that promote the formation of hydrogen bonds, leading to its unique dimeric structure . The chemical modifications of GL involved reactions on carboxyl and hydroxyl groups, using techniques such as chloroanhydride and N,N'-diciclohexylcarbodiimide (DCC) methods, to produce a variety of bioactive derivatives . These reactions are critical for the creation of compounds with desired biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are directly influenced by their molecular structures. The supramolecular dimeric structure of the glycyrrhetinic acid conjugate suggests specific solubility characteristics and molecular recognition capabilities . The diverse derivatives of GL, such as esters, amides, and glycopeptides, likely exhibit a range of solubilities, stabilities, and reactivities, which could affect their pharmacological properties and their suitability for different medical applications . The physical and chemical properties of these compounds are key factors in their potential as therapeutic agents.
Scientific Research Applications
Peptide Transport in Bacteria Glycylmethionine plays a significant role in the study of peptide transport in bacteria. In a study focusing on Escherichia coli B and Salmonella typhimurium LT2, glycylmethionine was used to examine the transport system. It was observed that protein synthesis in these bacteria was dependent on the uptake of glycylmethionine, which influenced the activity of the inducible enzyme lysine decarboxylase (Cascieri & Mallette, 1974).
Effects on Cytochrome P450 Enzyme Activity Glycyrrhetinic acid, a related compound, has been studied for its effects on cytochrome P450 enzymes. This study evaluated the impact of glycyrrhetinic acid on various P450 cytochrome enzymes, observing significant decreases in CYP3A4 activity, which is relevant to the metabolism of several drugs and endogenous substances (Lv et al., 2015).
Neuroprotective Effects in Neurological Disorders Glycyrrhizin, another related compound, has been investigated for its neuroprotective effects in various neurological disorders. This compound shows potential in treating conditions like traumatic brain injury, neuroinflammation, epileptic seizures, Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The therapeutic effects are attributed to the attenuation of neuronal damage by inhibiting HMGB1 expression and downregulating inflammatory cytokines (Paudel et al., 2020).
Immune and Antioxidant Activities in Mice Studies on Glycyrrhiza glabra polysaccharides, which are related to glycylmethionine, have shown that these compounds can enhance immune activities and reduce oxidative stress in high-fat mice. This indicates a potential application in nutritional and pharmacological contexts to support immune function and manage oxidative stress (Hong et al., 2009).
Hepatoprotective and Anti-Hepatocarcinogenic Effects Glycyrrhizin and its derivatives have been explored for their hepatoprotective and anti-hepatocarcinogenic properties. These studies indicate their effectiveness in reducing the progression of liver diseases and potentially in the treatment of tumors, demonstrating their significant therapeutic potential (Wan et al., 2009).
Safety and Hazards
Mechanism of Action
Target of Action
Glycylmethionine, also known as Gly-Met, is a dipeptide consisting of the amino acids glycine and methionine . It plays a role as a metabolite
Mode of Action
The mode of action of Glycylmethionine involves its oxidation. Both photooxidation and collision-induced dissociation of Gly-Met occur through electron transfer from either the sulfur atom or the terminal amino group when it is in its uncharged state . This process leads to the formation of α-protons and sulfur-centered cation radicals in Gly-Met .
Biochemical Pathways
Glycylmethionine is involved in the oxidation process, which is a part of the body’s metabolic pathways . The oxidation of Gly-Met and its reverse sequence, Met-Gly, has differences . The peptide’s conformation plays a crucial role in understanding the oxidation mechanism . The zwitterionic form of Gly-Met is particularly important as it is responsible for the formation of sulfur-centered radicals .
Result of Action
The result of Glycylmethionine’s action is the formation of α-protons and sulfur-centered cation radicals . This same mechanism can cause similar damage in proteins . .
Action Environment
The action environment of Glycylmethionine is influenced by various factors. For instance, peptides can adopt different conformations—cationic, zwitterionic, or anionic—depending on the solvent and pH . The zwitterionic form of Gly-Met is particularly important as it is responsible for the formation of sulfur-centered radicals . .
properties
IUPAC Name |
(2S)-2-[(2-aminoacetyl)amino]-4-methylsulfanylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3S/c1-13-3-2-5(7(11)12)9-6(10)4-8/h5H,2-4,8H2,1H3,(H,9,10)(H,11,12)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMUCCYYAAFKTH-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glycylmethionine | |
CAS RN |
554-94-9 | |
Record name | Glycyl-L-methionine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=554-94-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycylmethionine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554949 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-glycyl-L-methionine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.252 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GLYCYLMETHIONINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0H4L5K3198 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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